5-bromo-3-methylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound that has a wide spectrum of practical applications. It is considered a key intermediate in the synthesis of pharmaceutical products, organic dyes, and OLED materials .
Synthesis Analysis
The synthesis of this compound involves an environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .Molecular Structure Analysis
The empirical formula of this compound is C8H6BrNO . The molecular weight is 212.04 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.03 g/mol, XLogP3 of 2.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and zero rotatable bond count .Scientific Research Applications
Intermediate in Anti-Cancer Drug Synthesis
5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is noted as a key intermediate in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair, thus potentially targeting rapidly dividing cancer cells. The synthesis process involves multiple steps, starting from basic organic compounds and leading to the formation of this specific intermediate (Cao Sheng-li, 2004).
Potential Antipsychotic Agents
This compound has been involved in the synthesis of potent series of antipsychotic agents. Specifically, its derivatives have shown significant promise in inhibiting dopaminergic activities, which is a crucial mechanism in treating certain types of psychiatric disorders. The efficacy of these compounds in binding to dopamine D-2 receptors and inhibiting apomorphine-induced behavioral responses indicates their potential as antipsychotic agents (Högberg et al., 1990).
Antimicrobial and Antileishmanial Activities
Research has demonstrated the effectiveness of derivatives of this compound in antimicrobial activities. A specific derivative was synthesized and characterized, showing low effectiveness against certain bacterial species and high antileishmanial activity. This suggests its potential application in developing treatments for infections and diseases caused by specific microbial agents (R. Ustabaş et al., 2020).
Role in Pharmacologically Active Derivatives
The compound serves as a precursor for pharmacologically active benzo[b]thiophen derivatives. These derivatives have been studied for various potential pharmacological effects, indicating the broad spectrum of applications in medicinal chemistry (Chapman et al., 1971).
Structural and Molecular Studies
It has been used in studies focusing on the crystal and molecular structure of related compounds. Such research provides valuable insights into the physical and chemical properties of these compounds, which is critical for understanding their behavior in biological systems (Sadao. Sato et al., 1971).
Synthesis of Novel Compounds
Derivatives of this compound have been synthesized for exploring new compounds with potential pharmacological activities. These studies contribute to the expansion of chemical libraries and aid in the discovery of new drugs (S. V. Vlasiuk et al., 2000).
Future Directions
Properties
IUPAC Name |
5-bromo-3-methyl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKNNJZQLCFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320169 | |
Record name | 5-bromo-3-methyl-3H-benzooxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70672-82-1 | |
Record name | NSC355408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-methyl-3H-benzooxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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